4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine dihydrochloride 4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1803607-17-1
VCID: VC3021194
InChI: InChI=1S/C6H8N2S.2ClH/c1-2-7-3-6-5(1)8-4-9-6;;/h4,7H,1-3H2;2*1H
SMILES: C1CNCC2=C1N=CS2.Cl.Cl
Molecular Formula: C6H10Cl2N2S
Molecular Weight: 213.13 g/mol

4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine dihydrochloride

CAS No.: 1803607-17-1

Cat. No.: VC3021194

Molecular Formula: C6H10Cl2N2S

Molecular Weight: 213.13 g/mol

* For research use only. Not for human or veterinary use.

4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine dihydrochloride - 1803607-17-1

Specification

CAS No. 1803607-17-1
Molecular Formula C6H10Cl2N2S
Molecular Weight 213.13 g/mol
IUPAC Name 4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;dihydrochloride
Standard InChI InChI=1S/C6H8N2S.2ClH/c1-2-7-3-6-5(1)8-4-9-6;;/h4,7H,1-3H2;2*1H
Standard InChI Key FAJNXNPIUXYIRP-UHFFFAOYSA-N
SMILES C1CNCC2=C1N=CS2.Cl.Cl
Canonical SMILES C1CNCC2=C1N=CS2.Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

4H,5H,6H,7H- Thiazolo[5,4-c]pyridine dihydrochloride is a bicyclic heterocyclic compound featuring a thiazole ring fused with a tetrahydropyridine ring. The core structure contains two nitrogen atoms and one sulfur atom in the ring system. The dihydrochloride salt form contains two hydrochloride molecules, which significantly affects its solubility and stability properties compared to the free base form.

Physical and Chemical Properties

Based on data from related compounds in the thiazolo[5,4-c]pyridine family, we can infer several physical and chemical properties of this compound :

PropertyDescription
AppearanceSolid
ColorTypically pale beige to light brown
SolubilityLikely highly soluble in water; moderately soluble in polar organic solvents
StabilityHygroscopic; requires storage under controlled conditions
Storage RecommendationsUnder inert gas (nitrogen or argon) at 2-8°C

The closely related monohydrochloride form has a molecular weight of 176.67 g/mol with the formula C₆H₉ClN₂S . The dihydrochloride would have a higher molecular weight due to the additional HCl molecule.

Synthesis Methods

General Synthetic Routes

Several synthetic approaches can be employed to prepare thiazolo[5,4-c]pyridine derivatives, which can subsequently be converted to the dihydrochloride salt:

Cyclization Reactions

A common method involves the cyclization of appropriate precursors under specific conditions. One frequently employed approach uses 4-piperidone with elemental sulfur and cyanamide in the presence of a secondary amine catalyst:

  • Protected piperidone is transformed into 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine using sulfur powder and cyanamide

  • The resulting compound can then be functionalized at various positions

  • Conversion to the dihydrochloride salt is typically achieved by treatment with anhydrous HCl

Industrial Production Methods

For larger-scale synthesis, optimized procedures have been developed :

  • Treatment of piperidone derivatives with phosphorus sulfide to form the thiazole ring

  • Alternative approach involves introducing a mercapto group into a protected aminopyridine followed by a ring formation reaction

  • Chemical reduction of the pyridine ring can be performed to generate the tetrahydro derivative

  • The salt form is typically prepared by treating the free base with hydrochloric acid in an appropriate solvent

Biological Activities

Pharmacological Properties

Compounds in the thiazolo[5,4-c]pyridine family exhibit diverse biological activities that make them attractive for pharmaceutical research:

Enzyme Inhibition

Derivatives of thiazolo[5,4-c]pyridine have demonstrated significant inhibitory effects on activated coagulation factor X, suggesting potential applications as anticoagulants and antithrombotic agents . These compounds may serve as useful preventive or therapeutic agents for thrombus-related diseases.

Antimicrobial Activity

Research on related thiazole-containing heterocycles indicates potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Studies on structurally similar thiazolopyridazines have shown promising anticancer activities against multiple cancer cell lines :

Cancer Cell LineIC₅₀ Range (μM)
MCF-7 (breast)10.39-15.43
HCT-116 (colon)6.90-51.46
A549 (lung)11.26-23.47

These findings suggest that the thiazolo[5,4-c]pyridine scaffold could serve as a foundation for developing new anticancer agents.

Neuroprotective Effects

Compounds with similar thiazole-pyridine structures have demonstrated neuroprotective properties in studies evaluating neuronal cell death induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Applications in Medicinal Chemistry

As Building Blocks

The 4H,5H,6H,7H- Thiazolo[5,4-c]pyridine scaffold serves as an important building block in medicinal chemistry for several reasons:

  • The bicyclic structure provides a rigid framework for designing compounds with specific three-dimensional orientations

  • Multiple positions are available for functionalization to optimize biological activity

  • The nitrogen and sulfur atoms offer hydrogen bonding sites for interaction with biological targets

  • The dihydrochloride salt form improves water solubility, enhancing bioavailability in physiological systems

Anticoagulant Development

Derivatives of thiazolo[5,4-c]pyridine have been investigated as intermediates in the synthesis of anticoagulant drugs . The 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is used as an intermediate in the synthesis of edoxaban, a direct factor Xa inhibitor approved for preventing stroke in patients with atrial fibrillation and treating venous thromboembolism .

Cancer Research

The anticancer potential of these compounds has prompted investigations into their mechanism of action, including:

  • Induction of apoptosis in cancer cell lines

  • Inhibition of cell proliferation

  • Potential interference with metabolic pathways critical for cancer cell survival

Analytical Methods

Identification and Characterization

Several analytical techniques can be employed to identify and characterize 4H,5H,6H,7H- Thiazolo[5,4-c]pyridine dihydrochloride:

Spectroscopic Methods

MethodApplication
¹H NMRIdentification of proton signals from the tetrahydropyridine and thiazole rings
¹³C NMRConfirmation of carbon framework and identification of quaternary carbons
Mass SpectrometryDetermination of molecular weight and fragmentation pattern
IR SpectroscopyIdentification of characteristic N-H, C-S, and C-N stretching bands

Chromatographic Methods

  • HPLC can be used for purity determination with typical purity standards of >97%

  • TLC systems using appropriate solvent mixtures can be employed for reaction monitoring

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Recent Research Developments

Synthetic Innovations

Recent advances in the synthesis of thiazolo[5,4-c]pyridine derivatives include:

  • High-pressure synthesis methods using Q-Tube reactors to promote cyclocondensation reactions, resulting in improved yields and reduced reaction times

  • Development of more environmentally friendly synthesis routes with fewer steps and less hazardous reagents

  • Exploration of microwave-assisted synthesis to enhance reaction efficiency

Structure-Activity Relationship Studies

Ongoing research is focusing on understanding the relationship between structural modifications and biological activity:

  • The effect of substitution at the 5-position (e.g., methyl group) on biological activity

  • The importance of the thiazole ring for binding to specific biological targets

  • Optimization of salt forms for improved pharmacokinetic properties

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